molecular formula C12H15BrClNO B1531627 (3-Bromophenyl)-4-piperidinyl-methanone HCl CAS No. 2206824-79-3

(3-Bromophenyl)-4-piperidinyl-methanone HCl

Cat. No.: B1531627
CAS No.: 2206824-79-3
M. Wt: 304.61 g/mol
InChI Key: KMRJBORWXXBHRH-UHFFFAOYSA-N
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Description

(3-Bromophenyl)-4-piperidinyl-methanone HCl is a chemical compound that belongs to the class of aryl bromides. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a piperidine ring via a methanone group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)-4-piperidinyl-methanone HCl typically involves the bromination of a phenyl ring followed by the introduction of a piperidine moiety. One common method includes the reaction of 3-bromobenzoyl chloride with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes followed by purification steps to isolate the desired product. Techniques such as recrystallization and chromatography are often employed to ensure the purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)-4-piperidinyl-methanone HCl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Coupling Reactions: It can participate in coupling reactions such as the Heck reaction and Buchwald-Hartwig coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

(3-Bromophenyl)-4-piperidinyl-methanone HCl has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)-4-piperidinyl-methanone HCl involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromopyridine: Another aryl bromide with similar reactivity.

    4-Bromophenylacetic acid: Shares the bromophenyl moiety but differs in its functional groups.

    3-(Bromoacetyl)coumarins: Contains a bromine atom and is used in similar synthetic applications.

Uniqueness

(3-Bromophenyl)-4-piperidinyl-methanone HCl is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(3-bromophenyl)-piperidin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO.ClH/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9;/h1-3,8-9,14H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRJBORWXXBHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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